molecular formula C14H16N6O3 B11082247 6-tert-butyl-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one

6-tert-butyl-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one

Cat. No.: B11082247
M. Wt: 316.32 g/mol
InChI Key: YJZOSIRZYYEDLV-OVCLIPMQSA-N
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Description

6-tert-butyl-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a tert-butyl group, a nitrobenzylidene moiety, and a hydrazinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common method starts with the preparation of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of a suitable catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Various substituted triazine derivatives can be formed.

Scientific Research Applications

6-tert-butyl-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The nitrobenzylidene moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinyl group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one
  • 6-tert-butyl-3-(methylthio)-4-((3-nitrobenzylidene)amino)-1,2,4-triazin-5(4H)-one

Uniqueness

6-tert-butyl-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16N6O3

Molecular Weight

316.32 g/mol

IUPAC Name

6-tert-butyl-3-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H16N6O3/c1-14(2,3)11-12(21)16-13(19-17-11)18-15-8-9-6-4-5-7-10(9)20(22)23/h4-8H,1-3H3,(H2,16,18,19,21)/b15-8+

InChI Key

YJZOSIRZYYEDLV-OVCLIPMQSA-N

Isomeric SMILES

CC(C)(C)C1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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